N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide
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Overview
Description
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide, commonly known as CBTP, is a chemical compound that has been studied for its potential use in scientific research. CBTP is a thiol-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
CBTP is thought to inhibit PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrate. This results in the activation of downstream signaling pathways, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
CBTP has been shown to have a range of biochemical and physiological effects, including the activation of insulin signaling pathways and the induction of apoptosis in cancer cells. CBTP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CBTP in lab experiments is its specificity for PTPs, which allows for the targeted inhibition of specific signaling pathways. However, CBTP has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments.
Future Directions
There are a number of future directions for research on CBTP, including the development of more selective inhibitors of PTPs, the investigation of CBTP's effects on other cellular processes, and the development of CBTP-based therapies for the treatment of diseases such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanisms of action of CBTP and its potential limitations as a research tool.
Synthesis Methods
CBTP can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with sodium thiolate to form 2-(2-chlorobenzylthio)ethanethiol. This intermediate is then reacted with 4-chlorothiophenol and propionyl chloride to form CBTP.
Scientific Research Applications
CBTP has been studied for its potential use in a range of scientific applications, including as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that are involved in the regulation of cell signaling pathways, and their dysregulation has been linked to a range of diseases, including cancer and diabetes.
properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NOS2/c19-15-5-7-16(8-6-15)24-11-9-18(22)21-10-12-23-13-14-3-1-2-4-17(14)20/h1-8H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXBHGELPJSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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